(S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine
Description
(S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine is an organic compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
N-[(2S)-1-ethoxypropan-2-yl]thietan-3-amine |
InChI |
InChI=1S/C8H17NOS/c1-3-10-4-7(2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
DVXUOJWIXWBBTH-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC[C@H](C)NC1CSC1 |
Canonical SMILES |
CCOCC(C)NC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-chloropropanethiol, under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to linear or branched products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors.
Medicine
In medicine, derivatives of (S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine may exhibit pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Research into these properties could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it valuable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which (S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thietane ring and amine group can participate in binding interactions, while the ethoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: Lacks the ethoxy group, making it less versatile in certain reactions.
N-(1-Ethoxypropan-2-yl)thietan-3-amine: Without the (S)-configuration, it may exhibit different stereochemical properties and biological activities.
(S)-N-(1-Methoxypropan-2-yl)thietan-3-amine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
Uniqueness
(S)-N-(1-Ethoxypropan-2-yl)thietan-3-amine’s unique combination of a thietane ring, ethoxy group, and amine group, along with its specific stereochemistry, distinguishes it from other compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
